

Btk-IN-28: Application Notes and Protocols for Mantle Cell Lymphoma Research

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Introduction

Btk-IN-28 is a novel, potent inhibitor of Bruton's tyrosine kinase (BTK) belonging to the oxindole sulfonamide class of compounds.[1][2][3] As a critical mediator of the B-cell receptor (BCR) signaling pathway, BTK is a key therapeutic target in various B-cell malignancies, including mantle cell lymphoma (MCL).[1][2] Dysregulation of the BCR pathway is a hallmark of MCL, promoting cell proliferation and survival. **Btk-IN-28** offers a valuable tool for researchers investigating the therapeutic potential of BTK inhibition in MCL, particularly for studying the effects of novel chemical scaffolds on BTK signaling and cell viability.

Published research has demonstrated the activity of **Btk-IN-28** in Burkitt's lymphoma cells, where it inhibits BTK phosphorylation and downstream signaling pathways.[1][2][3] These application notes provide detailed protocols adapted for the evaluation of **Btk-IN-28** in mantle cell lymphoma cell lines, enabling researchers to investigate its efficacy and mechanism of action in a relevant disease model.

Quantitative Data

The following table summarizes the reported cytotoxic activity of **Btk-IN-28** in a BTK-expressing B-cell lymphoma cell line.

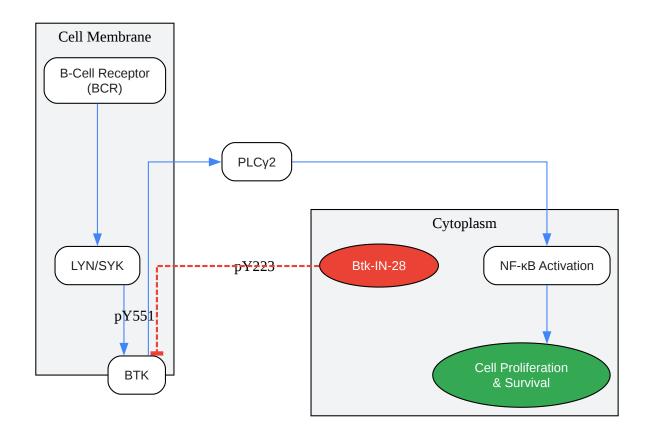


Compound	Cell Line	Assay Type	IC50 (μM)	Reference
Btk-IN-28 (PID-4)	RAMOS (Burkitt's Lymphoma)	MTT Assay	2.29 ± 0.52	[1][2][3]

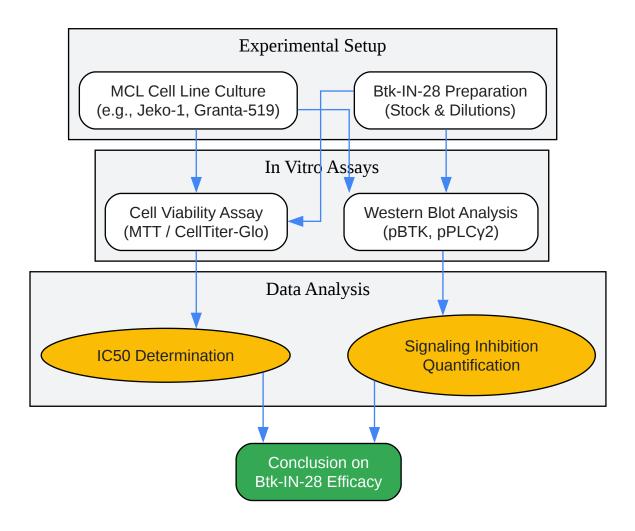
Signaling Pathway

The B-cell receptor (BCR) signaling pathway is constitutively active in many B-cell malignancies, including mantle cell lymphoma, and is crucial for the proliferation and survival of malignant B-cells. Bruton's tyrosine kinase (BTK) is a key enzyme in this pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors such as phospholipase C gamma 2 (PLCy2). This cascade ultimately activates transcription factors like NF-kB, which promote cell survival and proliferation. **Btk-IN-28**, as a BTK inhibitor, blocks this signaling cascade, thereby inducing cell death in BTK-dependent cancer cells.









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